molecular formula C15H14N2O5 B11480823 Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11480823
M. Wt: 302.28 g/mol
InChI Key: SCYQITDFHCSBIF-UHFFFAOYSA-N
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Description

Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyridine ring, both of which are essential for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-component reactions. One efficient method is the catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This procedure is mild and efficient, yielding the desired product with high efficiency after simple crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions of the pyridine and dihydropyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as ethanol and methanol are often used in these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimetic inhibitor, interfering with cellular energy metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of a pyridine ring and a dihydropyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

dimethyl 4-oxo-1-(pyridin-3-ylmethyl)pyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H14N2O5/c1-21-14(19)11-8-17(7-10-4-3-5-16-6-10)9-12(13(11)18)15(20)22-2/h3-6,8-9H,7H2,1-2H3

InChI Key

SCYQITDFHCSBIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CC2=CN=CC=C2

Origin of Product

United States

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